molecular formula C15H14ClN3O B2406849 N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415461-99-1

N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2406849
CAS No.: 2415461-99-1
M. Wt: 287.75
InChI Key: GWJKUHDXOPDOIF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 3-chloroaniline with a suitable quinazoline precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

    Biology: It has been investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
  • N-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
  • N-(3-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Uniqueness

N-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the specific position of the chloro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 3-position may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-10-4-3-5-11(8-10)19-15(20)14-12-6-1-2-7-13(12)17-9-18-14/h3-5,8-9H,1-2,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJKUHDXOPDOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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